Cas no 57339-04-5 (benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate)

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-28275502
- 57339-04-5
- benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate
-
- インチ: 1S/C13H14N2O2/c1-2-9-15(10-8-14)13(16)17-11-12-6-4-3-5-7-12/h2-7H,1,9-11H2
- InChIKey: LYMOUIHQMGECTB-UHFFFAOYSA-N
- SMILES: O(C(N(CC#N)CC=C)=O)CC1C=CC=CC=1
計算された属性
- 精确分子量: 230.105527694g/mol
- 同位素质量: 230.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 300
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 53.3Ų
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28275502-5.0g |
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |
57339-04-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28275502-10.0g |
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |
57339-04-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28275502-0.05g |
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |
57339-04-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28275502-0.1g |
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |
57339-04-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28275502-0.25g |
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |
57339-04-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28275502-1.0g |
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |
57339-04-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28275502-2.5g |
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |
57339-04-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28275502-10g |
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |
57339-04-5 | 10g |
$5221.0 | 2023-09-09 | ||
Enamine | EN300-28275502-1g |
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |
57339-04-5 | 1g |
$1214.0 | 2023-09-09 | ||
Enamine | EN300-28275502-0.5g |
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |
57339-04-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 |
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamateに関する追加情報
Benzyl N-(Cyanomethyl)-N-(Prop-2-en-1-yl)Carbamate: A Comprehensive Overview
Benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate, also known by its CAS number 57339-04-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzyl group with a cyanomethyl and propenyl group through a carbamate linkage. The molecule's structure not only imparts it with interesting chemical properties but also opens up potential applications in various industries.
The synthesis of benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate involves a multi-step process that typically begins with the preparation of the corresponding alcohol. This alcohol is then converted into its benzyl carbonate derivative, which undergoes further modifications to introduce the cyanomethyl and propenyl groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production processes.
One of the most notable features of this compound is its ability to act as a versatile building block in organic synthesis. The presence of both cyanomethyl and propenyl groups makes it an excellent candidate for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are pivotal in constructing complex molecular architectures, including those found in pharmaceuticals and agrochemicals. For instance, researchers have demonstrated the utility of this compound in the synthesis of bioactive molecules targeting various diseases, including cancer and infectious pathogens.
In addition to its role in organic synthesis, benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate has shown promise in polymer chemistry. The propenyl group can participate in polymerization reactions, leading to the formation of novel polymeric materials with tailored properties. Recent studies have explored its use in creating stimuli-responsive polymers, which exhibit changes in their physical properties under specific environmental conditions, such as temperature or pH. These materials hold potential applications in drug delivery systems and smart textiles.
The compound's compatibility with modern analytical techniques further enhances its appeal. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry allow for precise characterization of its structure and purity. Moreover, computational chemistry tools have been employed to predict its reactivity and stability under different reaction conditions, providing valuable insights for optimizing synthetic pathways.
From an environmental standpoint, the development of sustainable methods for synthesizing benzyl N-(cyanomethyl)-N-(prop-2-en-1-y)lcarbamate is a growing area of research. Green chemistry principles are being integrated into its production processes to minimize waste and reduce reliance on hazardous solvents. For example, microwave-assisted synthesis has been shown to accelerate reaction rates while lowering energy consumption.
In conclusion, benzyl N-(cyanomethyl)-N-(prop-2-en-1-y)lcarbamate (CAS No: 57339-04-5) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with advancements in synthetic methodologies and analytical techniques, positions it as a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in shaping future innovations in chemistry and beyond.
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